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Compound of Interest

Compound Name: 2-Amino-6-bromonaphthalene

Cat. No.: B125385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-bromonaphthalene (CAS No: 7499-66-3), a key intermediate in medicinal chemistry
and organic synthesis. This document collates predicted and referenced spectroscopic data for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a
valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-6-
bromonaphthalene. This information is critical for the verification and characterization of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.7-79 m 2H Ar-H
~75-77 m 2H Ar-H
~7.1-7.3 m 2H Ar-H
~4.0 (broad s) S 2H -NH:z

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.

Actual values may vary depending on the solvent and experimental conditions.

1.1.2. 13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment
~145 Ar-C (C-NH2)
~135 Ar-C

~130 Ar-C

~128 Ar-C

~125 Ar-C

~120 Ar-C (C-Br)
~110 Ar-C

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.

Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Strong C=C stretch (aromatic)

1500 - 1400 Medium C=C stretch (aromatic)

1350 - 1250 Strong C-N stretch (aromatic amine)

810 st C-H out-of-plane bend
~ ron
I (substituted naphthalene)

~550 Medium C-Br stretch

Note: Predicted vibrational frequencies are based on typical values for the functional groups

present.
m/z Interpretation

[M+H]* (Molecular ion peak with bromine
221.99/223.99

isotopes)
220.98 1 222.98 [M]* (Molecular ion peak with bromine isotopes)
142.02 [M-Br]* (Loss of bromine radical)
115.05 [M-Br-HCN]* (Further fragmentation)

Note: The m/z values are based on predicted data and the characteristic isotopic pattern of
bromine (7°Br and 8!Br in an approximate 1:1 ratio) should be observed.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Specific parameters may need to be optimized for individual instruments and
samples.
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NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.
Sample Preparation:
e Weigh approximately 5-10 mg of 2-Amino-6-bromonaphthalene.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de).

» Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

e Spectrometer: 300 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Spectral Width: -2 to 12 ppm.

e Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

Instrument Parameters (33C NMR):

Spectrometer: 75 MHz or higher, corresponding to the *H frequency.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

e Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
o Grind the mixture to a fine powder.

o Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (FTIR):

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm™1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Resolution: 4 cmm—1.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile).

» Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
Instrument Parameters (LC-MS with ESI):

e LC System: Standard HPLC or UHPLC system with a C18 reversed-phase column.

o Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

o MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass
spectrometer (e.g., TOF or Orbitrap).
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¢ lonization Mode: Positive ion mode.

o Data Acquisition: Acquire full scan data from m/z 100-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
2-Amino-6-bromonaphthalene.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-bromonaphthalene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-
bromonaphthalene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b125385?utm_src=pdf-body
https://www.benchchem.com/product/b125385?utm_src=pdf-body-img
https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec
https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec
https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec
https://www.benchchem.com/product/b125385#spectroscopic-data-for-2-amino-6-bromonaphthalene-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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